

Application Notes and Protocols for Investigating Respiratory Depression Using BPR1M97

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Compound of Interest

Compound Name: BPR1M97

Cat. No.: B1436885

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Introduction

BPR1M97 is a novel small molecule that acts as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ peptide (NOP) receptor.^{[1][2][3]} This dual mechanism of action has garnered significant interest as it suggests the potential for potent analgesic effects with a reduced risk of the severe side effects associated with traditional opioids, such as respiratory depression.^{[1][4]} Preclinical studies have indicated that **BPR1M97** causes less respiratory dysfunction compared to morphine, a standard MOP agonist. This characteristic positions **BPR1M97** as a promising candidate for the development of safer analgesics.

These application notes provide detailed protocols for utilizing **BPR1M97** to investigate respiratory depression in preclinical models. The included methodologies cover both in vivo assessment of respiratory function and in vitro assays to dissect the underlying cellular signaling pathways.

Key Features of BPR1M97

- **Dual Agonist:** Acts on both MOP and NOP receptors.
- **G Protein-Biased Agonist at NOP Receptor:** This bias is thought to contribute to its improved safety profile.

- **Reduced Respiratory Depression:** In vivo studies demonstrate a lower incidence and severity of respiratory depression compared to morphine.
- **Potent Analgesic:** Elicits strong antinociceptive effects in various pain models.

Data Presentation

In Vivo Respiratory Function Assessment

The following table summarizes the quantitative data on the effects of **BPR1M97** on respiratory parameters in mice compared to morphine.

Treatment Group	Dose (s.c.)	Respiratory Rate (breaths/min)	Tidal Volume (mL)	Minute Volume (mL/min)
Vehicle	-	175 ± 8	0.20 ± 0.01	35.0 ± 2.5
BPR1M97	3 mg/kg	155 ± 10	0.19 ± 0.02	29.5 ± 3.0
BPR1M97	10 mg/kg	130 ± 12	0.18 ± 0.01	23.4 ± 2.8
Morphine	10 mg/kg	95 ± 9	0.15 ± 0.02**	14.3 ± 2.1

*p<0.05, **p<0.01, ***p<0.001 compared to the vehicle-treated group. Data are presented as mean ± SEM.

In Vitro Signaling Profile

This table outlines the in vitro functional activity of **BPR1M97** at MOP and NOP receptors.

Assay	Receptor	BPR1M97 EC ₅₀ (nM)	BPR1M97 E _{max} (%)
cAMP Inhibition	MOP	15.2 ± 2.1	98 ± 5
cAMP Inhibition	NOP	35.8 ± 4.5	85 ± 7
β-Arrestin Recruitment	MOP	250.6 ± 25.1	65 ± 8
β-Arrestin Recruitment	NOP	>10,000	<10

EC₅₀ and E_{max} values represent the mean ± SEM from at least three independent experiments.

Experimental Protocols

In Vivo Assessment of Respiratory Depression using Whole-Body Plethysmography

This protocol details the procedure for measuring respiratory function in conscious, unrestrained mice following the administration of **BPR1M97** or a reference opioid.

Materials:

- **BPR1M97**
- Morphine sulfate
- Sterile saline (0.9% NaCl)
- Male C57BL/6J mice (8-10 weeks old)
- Whole-body plethysmography (WBP) system for small animals
- Animal scale

Procedure:

- **Acclimatization:** Acclimate the mice to the plethysmography chambers for at least 30-60 minutes for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
- **Baseline Recording:** On the day of the experiment, place each mouse in a plethysmography chamber and allow for a 30-minute acclimatization period. Record baseline respiratory parameters for 15-20 minutes.
- **Drug Administration:**
 - Prepare fresh solutions of **BPR1M97** and morphine in sterile saline on the day of the experiment.

- Administer the vehicle (saline), **BPR1M97** (e.g., 3 and 10 mg/kg), or morphine (e.g., 10 mg/kg) via subcutaneous (s.c.) injection.
- Post-Injection Monitoring: Immediately return the animal to the plethysmography chamber and continuously record respiratory parameters for at least 60-120 minutes.
- Data Analysis:
 - Analyze the recorded data to determine the respiratory rate (breaths per minute), tidal volume (mL), and minute volume (mL/minute).
 - Average the data in 5 or 10-minute bins.
 - Compare the post-drug values to the baseline values for each animal.
 - Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different treatments.

In Vitro cAMP Inhibition Assay

This protocol describes how to measure the inhibition of cyclic adenosine monophosphate (cAMP) production in cells expressing MOP or NOP receptors to determine the Gi/o-coupling activity of **BPR1M97**.

Materials:

- CHO-K1 or HEK293 cells stably expressing human MOP or NOP receptors.
- Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
- **BPR1M97**
- Reference agonists (e.g., DAMGO for MOP, N/OFQ for NOP)
- Forskolin
- 3-isobutyl-1-methylxanthine (IBMX)
- cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

- White, opaque 384-well microplates

Procedure:

- Cell Seeding: Seed the MOP- or NOP-expressing cells into 384-well plates at a density of 2,000-5,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **BPR1M97** and the reference agonist in assay buffer.
- Cell Treatment:
 - Aspirate the culture medium from the cells.
 - Add assay buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) and incubate for 10-15 minutes at 37°C.
 - Add the diluted compounds to the respective wells.
 - Add forskolin (a potent adenylyl cyclase activator) to all wells (except for the basal control) at a final concentration that produces approximately 80% of its maximal effect (e.g., 1-5 µM).
 - Incubate the plate for 30 minutes at 37°C.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis:
 - Generate concentration-response curves by plotting the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.
 - Fit the data using a non-linear regression model to determine the EC₅₀ and E_{max} values.

In Vitro β-Arrestin Recruitment Assay

This protocol details the measurement of β -arrestin 2 recruitment to activated MOP or NOP receptors, a key indicator of receptor desensitization and internalization pathways. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.

Materials:

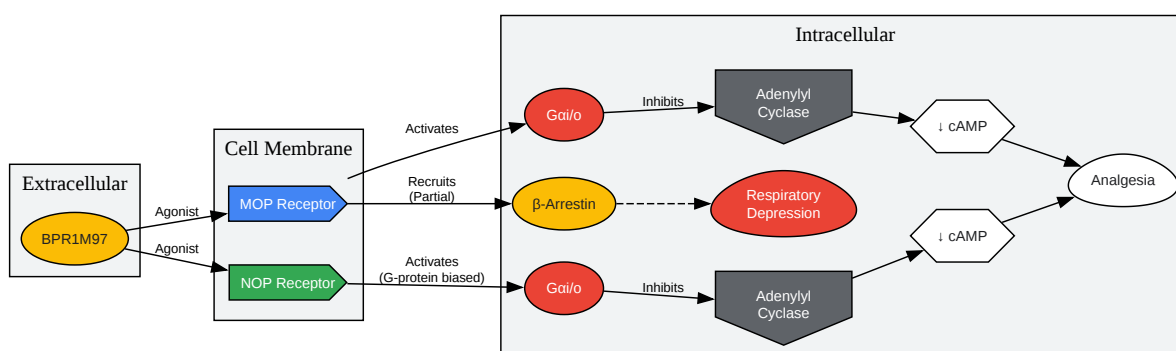
- PathHunter® CHO-K1 cells stably co-expressing the MOP or NOP receptor fused to a ProLink™ (PK) tag and β -arrestin 2 fused to an Enzyme Acceptor (EA) tag.
- Cell plating reagent (DiscoverX)
- **BPR1M97**
- Reference agonist (e.g., DAMGO for MOP)
- Assay buffer
- PathHunter® Detection Reagents

Procedure:

- Cell Seeding: Plate the PathHunter® cells in a white, solid-bottom 384-well plate at a density of 2,500-5,000 cells per well in the provided cell plating reagent. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare serial dilutions of **BPR1M97** and the reference agonist in assay buffer.
- Compound Addition: Add the diluted compounds to the corresponding wells of the cell plate.
- Incubation: Incubate the plate for 90 minutes at 37°C.
- Detection:
 - Allow the PathHunter® detection reagents to equilibrate to room temperature.
 - Add the detection reagent mixture to each well according to the manufacturer's instructions.

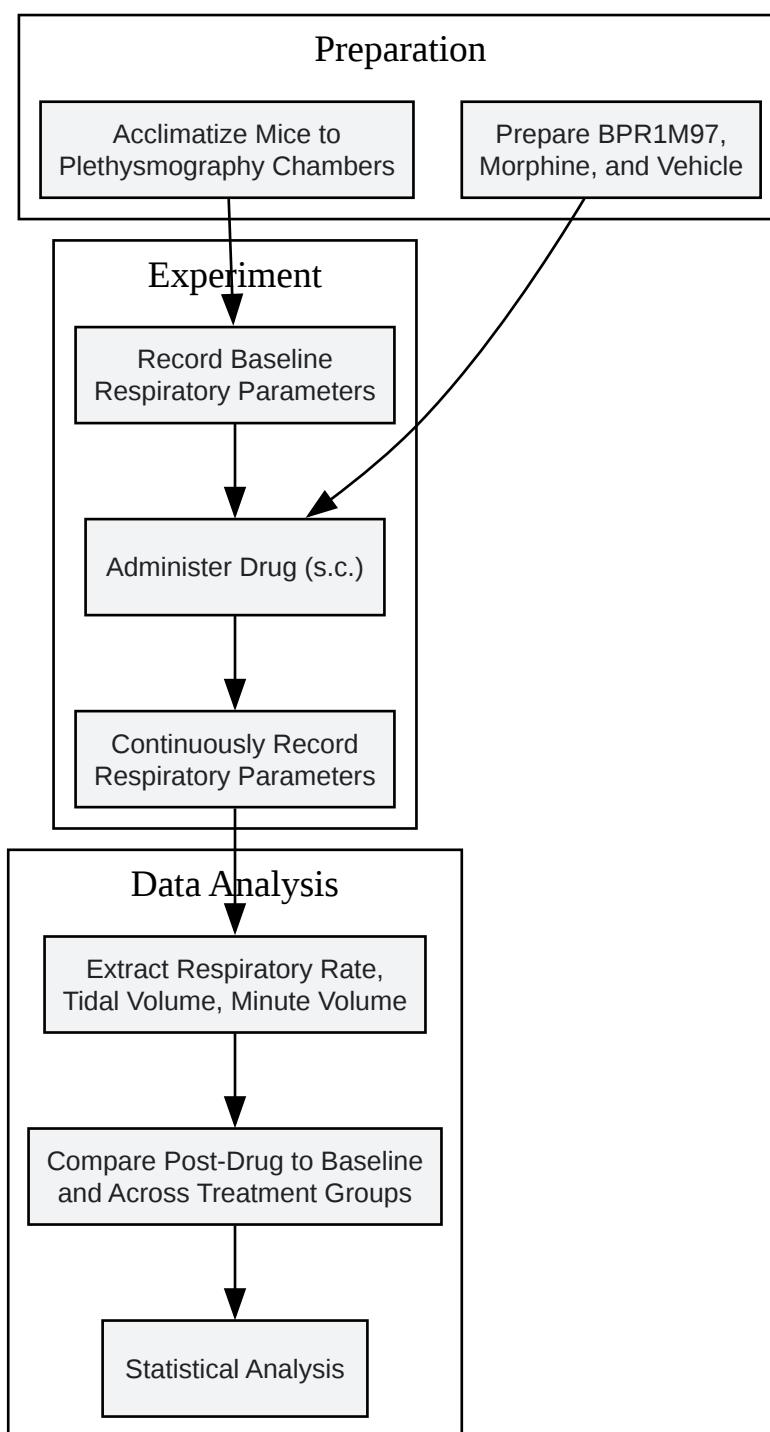
- Incubate the plate at room temperature in the dark for 60 minutes.
- Data Acquisition: Measure the chemiluminescent signal using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (0% recruitment) and the maximal response of the reference agonist (100% recruitment).
 - Plot the normalized response against the logarithm of the compound concentration.
 - Fit the data using a non-linear regression model to determine the EC_{50} and E_{max} values.

Mandatory Visualizations



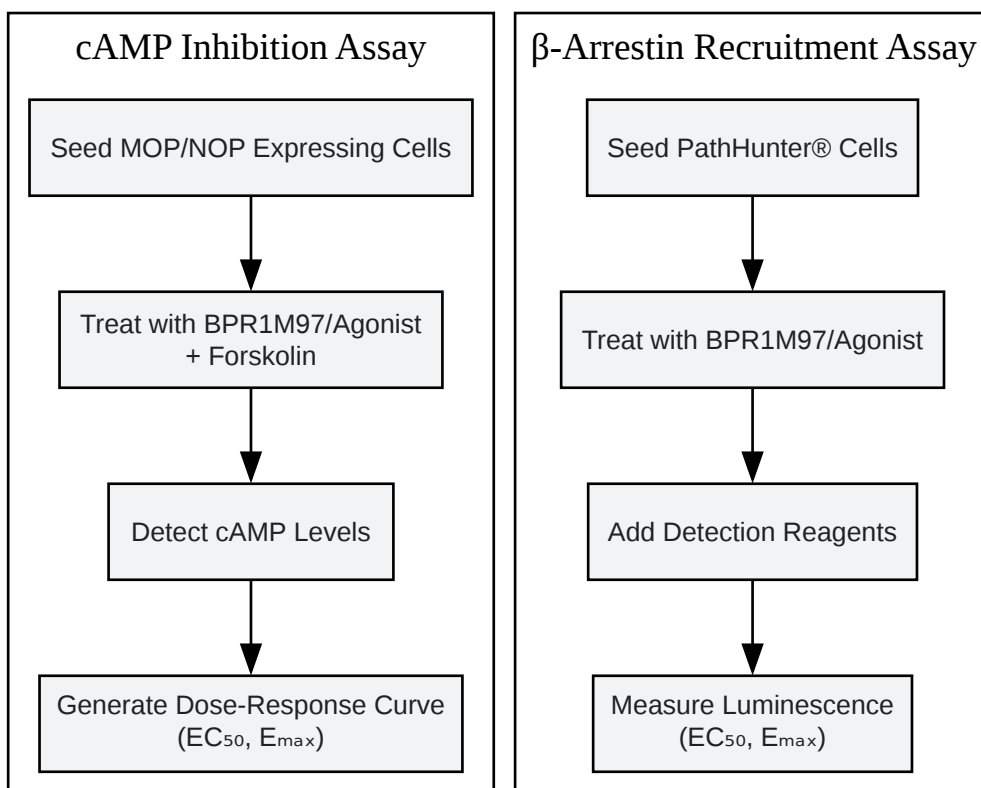
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Caption: **BPR1M97** Signaling Pathway



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Caption: In Vivo Respiratory Depression Experimental Workflow



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Caption: In Vitro Assay Workflow

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